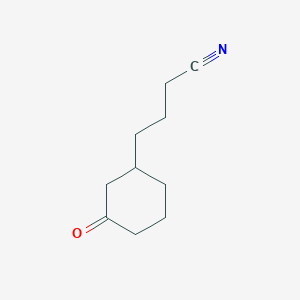

4-(3-Oxocyclohexyl)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxocyclohexyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNXUJAXQZAJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552129 | |

| Record name | 4-(3-Oxocyclohexyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110718-80-4 | |

| Record name | 4-(3-Oxocyclohexyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Studies of 4 3 Oxocyclohexyl Butanenitrile Transformations

Mechanistic Pathways of Nitrile Group Reactivity

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of chemical transformations. cymitquimica.comopenstax.org The carbon atom of the nitrile is electrophilic due to the polarization of the C≡N bond, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org

Nucleophilic Addition at the Nitrile Carbon

Nucleophilic addition is a fundamental reaction of nitriles. pearson.comlibretexts.org The electrophilic carbon of the nitrile group readily reacts with nucleophiles, leading to the formation of an intermediate imine anion. openstax.orglibretexts.org This intermediate can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

For instance, Grignard reagents and organolithium reagents add to the nitrile to form an imine anion, which upon aqueous workup, hydrolyzes to a ketone. openstax.orglibretexts.orgchadsprep.comyoutube.com The mechanism involves the initial nucleophilic attack of the organometallic reagent on the nitrile carbon, followed by hydrolysis of the resulting imine salt. libretexts.orgyoutube.com

Similarly, the hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.orgchemistrysteps.com In contrast, under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Both pathways lead to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

The following table summarizes the key steps in the nucleophilic addition to the nitrile group:

| Reagent | Initial Step | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Nucleophilic attack by the carbanion (R-) on the nitrile carbon. libretexts.orgyoutube.com | Imine anion salt. openstax.orglibretexts.org | Ketone. openstax.orglibretexts.org |

| Water (Acid-catalyzed) | Protonation of the nitrile nitrogen. libretexts.orgchemistrysteps.com | Protonated amide. libretexts.org | Carboxylic acid. libretexts.org |

| Water (Base-catalyzed) | Nucleophilic attack by hydroxide ion on the nitrile carbon. libretexts.org | Imidic acid. chemistrysteps.com | Carboxylate salt. chemistrysteps.com |

Hydrogenation Mechanisms of the Nitrile Functionality

The hydrogenation of nitriles is a significant transformation that typically yields primary amines. researchgate.netresearchgate.net This reduction can be achieved using various catalytic systems, both homogeneous and heterogeneous. researchgate.net The generally accepted mechanism involves the formation of an imine intermediate. researchgate.netresearchgate.net

The catalytic hydrogenation process begins with the adsorption of the nitrile onto the catalyst surface. researchgate.net The C≡N triple bond is sequentially hydrogenated, first to an imine (C=N) and then to an amine (C-N). researchgate.net The selectivity towards primary, secondary, or tertiary amines can be influenced by the reaction conditions and the nature of the catalyst. researchgate.netresearchgate.net For example, ruthenium-catalyzed hydrogenation of nitriles has been studied, and key intermediates, including N-coordinated nitrile and benzylimine complexes, have been isolated, providing insights into the mechanistic pathway. nih.gov

Keto-Enol Tautomerism and its Influence on Cyclohexanone (B45756) Reactivity

The cyclohexanone moiety of 4-(3-oxocyclohexyl)butanenitrile can exist in equilibrium between its keto and enol forms. libretexts.orgmasterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org Although the keto form is generally more stable for simple ketones, the enol form can be significantly populated, especially under acidic or basic conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org

The enol tautomer is a key reactive intermediate because the enolic carbon is nucleophilic. masterorganicchemistry.com The formation of the enol can be catalyzed by both acids and bases. libretexts.org In base-catalyzed enolization, a base removes an alpha-proton to form an enolate ion, which is a strong nucleophile. libretexts.org In acid-catalyzed enolization, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon. libretexts.org

The extent of enolization in cyclohexanone is higher than in acyclic ketones like acetone (B3395972). libretexts.org This is attributed to the greater stability of the enol's double bond due to its higher degree of substitution. libretexts.org The presence of the enol or enolate form allows for a range of reactions at the alpha-carbon, such as alkylation and halogenation. vaia.com

Electrophilic and Nucleophilic Behavior of the Cyclohexanone Moiety

The carbonyl group of the cyclohexanone ring is a primary site of reactivity. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it a target for nucleophiles. pearson.compearson.com Nucleophilic addition to the carbonyl group is a fundamental reaction, leading to the formation of alcohols or other functional groups. pearson.compearson.com

The stereochemistry of nucleophilic addition to cyclohexanone is a well-studied area, with factors such as steric hindrance and electronic effects influencing the facial selectivity of the attack. acs.org

Conversely, the alpha-carbon of the cyclohexanone can act as a nucleophile after deprotonation to form an enolate ion. vaia.com This enolate is a powerful nucleophile that can react with various electrophiles, enabling the formation of new carbon-carbon bonds at the alpha-position. vaia.com The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can be controlled by the choice of base and reaction conditions.

Investigating Catalytic Cycles in Syntheses Involving this compound

Catalysis plays a pivotal role in many transformations involving nitriles and ketones. Understanding the catalytic cycles provides a deeper insight into the reaction mechanism and helps in optimizing reaction conditions.

Role of Specific Catalysts (e.g., Iridium Complexes, Cobalt(I) Systems)

Iridium Complexes: Iridium complexes have emerged as versatile catalysts for various organic transformations. In the context of nitrile chemistry, iridium hydride complexes have been shown to catalyze the addition of nitriles to the carbon-nitrogen triple bonds of other nitriles. acs.org Cationic iridium(I) and dihydridoiridium(III) complexes containing unsaturated nitriles have also been synthesized and their catalytic activities investigated. acs.org Furthermore, photochemically activated iridium(III) complexes can catalyze the direct addition of amines and alcohols to the nitrile triple bond to form amides and esters, respectively. rsc.org

Cobalt(I) Systems: Cobalt-based catalysts, being more earth-abundant and less expensive than noble metals, are gaining increasing attention. mtsu.edu Cobalt catalysts have been developed for the reductive alkylation of nitriles with aldehydes or ketones to produce secondary amines. researchgate.netthieme-connect.com These reactions often utilize molecular hydrogen as the reducing agent. researchgate.net Cobalt catalysts have also been employed in the alkylation of nitriles with alcohols. digitellinc.com Mechanistic studies of these cobalt-catalyzed reactions are crucial for understanding the catalyst's role in activating the reactants and facilitating the transformation. mtsu.edu

Identification and Characterization of Reaction Intermediates

The transformations of this compound inherently involve the generation of transient species, or reaction intermediates, whose identification and characterization are paramount to elucidating the reaction mechanism. Given the presence of both a carbonyl and a nitrile functional group, the nature of the intermediates formed is highly dependent on the specific reaction conditions and reagents employed.

In the context of the reduction of the nitrile group, a common transformation for this class of compounds, the formation of an imine anion is a key mechanistic step. libretexts.orgopenstax.orglibretexts.org For instance, when using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org The initial addition results in the formation of an imine anion intermediate. This intermediate is then further reduced to a dianion before being protonated during workup to yield the primary amine. openstax.org

The mechanism can be depicted as follows:

Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the nitrile group (C≡N).

Formation of Imine Anion: This attack breaks one of the pi bonds of the triple bond, forming an imine anion.

Second Hydride Addition: A second hydride ion attacks the carbon of the imine anion, leading to a dianion.

Protonation: Aqueous workup provides protons to neutralize the dianion, yielding the final primary amine.

When a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) is used, the reaction can often be controlled to stop at the aldehyde stage after hydrolysis of an intermediate. libretexts.org The mechanism involves the formation of a stable aluminum-imine complex which, upon acidic workup, hydrolyzes to the corresponding aldehyde. libretexts.org

Similarly, the reduction of the ketone functionality proceeds through its own set of intermediates. The Meerwein-Ponndorf-Verley (MPV) reduction, for example, involves a six-membered ring transition state where a hydride is transferred from an aluminum alkoxide to the carbonyl carbon of the ketone.

The selective reduction of one functional group over the other is a significant challenge and is influenced by both steric and electronic factors. The choice of reducing agent and reaction conditions dictates which functional group is preferentially attacked and, consequently, the nature of the primary reaction intermediates. For instance, certain enzymatic reductions have shown high selectivity for the keto group in the presence of an aldehyde, a closely related functional group to the nitrile in terms of reactivity towards some reagents. researchgate.net

Kinetics and Thermodynamics of Key Transformations

The study of kinetics and thermodynamics provides quantitative insights into the rates and energy changes associated with the transformations of this compound. While specific data for this exact molecule is not extensively available in the public domain, valuable information can be inferred from studies on related compounds and general principles of chemical reactivity.

The rate of reduction of the ketone and nitrile groups is influenced by several factors, including the nature of the reducing agent, temperature, solvent, and the presence of catalysts. For example, a kinetic study on the Meerwein-Ponndorf-Verley reduction of cyclohexanone, a structural component of the target molecule, in a continuous-flow microreactor determined the activation energy to be 52 kJ·mol⁻¹. mdpi.com This value provides an estimate of the energy barrier that must be overcome for the reduction of the ketone group under these specific conditions.

Table 1: Kinetic Parameters for the Reduction of Cyclohexanone

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 52 kJ·mol⁻¹ | Zirconium-propoxide-functionalized microreactor, 2-butanol (B46777) as hydrogen donor | mdpi.com |

The relative reactivity of the ketone versus the nitrile group is a key kinetic question. Aldehydes are generally more reactive than ketones towards nucleophilic attack, and a similar trend can be expected when comparing the carbonyl group to the nitrile group in certain reactions. mdpi.com The presence of two functional groups that can potentially react introduces a competitive kinetic scenario. The selectivity of a given transformation is therefore a function of the relative rate constants for the reaction at the two sites.

Derivatives and Analogues of 4 3 Oxocyclohexyl Butanenitrile in Organic Synthesis Research

Design Principles for Structurally Modified Cyclohexyl-Nitrile Compounds

The design of structurally modified cyclohexyl-nitrile compounds is guided by the strategic manipulation of their physicochemical and pharmacokinetic properties to enhance their utility in various applications, including as intermediates for pharmaceuticals and agrochemicals. organic-chemistry.orgontosight.ai Key design principles often revolve around the modification of the cyclohexane (B81311) ring and the nitrile group to achieve desired reactivity, selectivity, and biological activity.

Introducing substituents onto the cyclohexyl ring can significantly impact the molecule's properties. For instance, the incorporation of cyclohexyl-phenyl groups can enhance thermal stability in organic semiconductors. frontiersin.org The position and nature of these substituents are critical. For example, in the design of enzyme inhibitors, aryl groups are often introduced at specific positions to optimize interactions with the target protein. google.com The nitrile group itself is a crucial pharmacophore that can act as a bioisostere for other functional groups like carbonyls and halogens, modulating properties such as bioavailability and metabolic stability. organic-chemistry.orgnih.gov The strong dipole of the nitrile group can also facilitate polar interactions within a biological target. nih.gov

Furthermore, the design of these compounds can involve creating polyfunctionalized derivatives to serve as building blocks for more complex molecules. This can be achieved through various synthetic strategies, including cycloaddition reactions to introduce multiple functional groups in a controlled manner. mdpi.comparis-saclay.fr The choice of synthetic route is often dictated by the desired final structure and the need to control stereochemistry.

A summary of design considerations for modifying cyclohexyl-nitrile compounds is presented in the table below.

| Design Principle | Objective | Example Application |

| Ring Substitution | Enhance thermal stability, modulate biological activity | Organic electronics, drug design |

| Nitrile as Bioisostere | Improve pharmacokinetic properties | Medicinal chemistry |

| Introduction of Functional Groups | Create versatile synthetic intermediates | Synthesis of complex molecules |

| Stereochemical Control | Achieve specific 3D arrangements for targeted interactions | Asymmetric synthesis |

Comparative Reactivity and Selectivity Studies of Analogues

The reactivity of 4-(3-Oxocyclohexyl)butanenitrile is dictated by the presence of the ketone and nitrile functional groups. The electrophilic carbon of the nitrile group makes it susceptible to nucleophilic attack, a reactivity that is influenced by both steric and electronic effects of substituents on the cyclohexyl ring. nih.gov Similarly, the carbonyl group of the cyclohexanone (B45756) moiety can undergo nucleophilic addition reactions.

Comparative studies on the reactivity of cyclic ketones have shown that ring strain plays a significant role. For example, cyclobutanone (B123998) is more reactive towards nucleophiles than the more stable and less strained cyclohexanone. liskonchem.com The reactivity of substituted cyclohexanones is also influenced by the nature and position of the substituents. In aldol (B89426) condensation reactions, for instance, the stereoselectivity can be affected by the presence of other functional groups within the ring structure. researchgate.net

The nitrile group can be transformed into various other functionalities, such as primary amines through reduction or carboxylic acids via hydrolysis. ontosight.ai The presence of other functional groups in the molecule can influence the conditions required for these transformations. For example, the hydrolysis of a nitrile to a carboxylic acid is a key step in the synthesis of certain pharmaceutically active cyclohexanoic acids from cyanocyclohexanone precursors. google.com

The table below summarizes the expected reactivity of the functional groups in this compound and its analogues.

| Functional Group | Type of Reaction | Influencing Factors |

| Ketone | Nucleophilic addition, Aldol condensation | Ring strain, steric hindrance from substituents |

| Nitrile | Nucleophilic addition, Reduction, Hydrolysis | Electronic effects of substituents, reaction conditions |

Synthesis of Polyfunctionalized Derivatives and their Synthetic Potential

The synthesis of polyfunctionalized derivatives of cyclohexyl-nitriles opens up avenues for creating complex molecular structures with potential applications in various fields, including materials science and medicinal chemistry. A variety of synthetic methods can be employed to introduce additional functional groups onto the cyclohexyl-nitrile scaffold.

Diels-Alder reactions are a powerful tool for the synthesis of highly functionalized cyclohexene (B86901) derivatives, which can then be further modified. For example, the reaction of α-nitrocinnamates with dienes can produce multi-functionalized cyclohexenes that can be converted to cyclohexanones. mdpi.com Another approach involves the fragmentation of cycloadducts derived from benzene (B151609) oxide to yield highly functionalized cyclohexene oxide derivatives. paris-saclay.fr These derivatives can then undergo further reactions with organometallic reagents to introduce additional diversity.

Tandem reactions provide an efficient route to polyfunctionalized systems. For instance, a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation can be used to synthesize functionalized pyrroles. organic-chemistry.org While not directly starting from this compound, these strategies highlight the potential for using the nitrile and ketone functionalities as handles for further elaboration.

The synthetic potential of these polyfunctionalized derivatives is vast. For example, cyclohexanoic acids with various substituents, which are useful in the treatment of diseases like asthma, can be prepared from 4-cyanocyclohexanone precursors. google.com The ability to introduce a range of functional groups with stereochemical control makes these derivatives valuable intermediates in the synthesis of natural products and other complex target molecules.

Exploration of Conformational Effects on Reactivity in Related Structures

The conformation of the cyclohexane ring plays a crucial role in determining the reactivity and selectivity of reactions involving substituted cyclohexanes. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. researchgate.net Generally, bulkier substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. researchgate.netacs.org

In substituted cyclohexanones, the presence of the sp2-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane. The conformational preferences of substituents can influence the facial selectivity of nucleophilic attack on the carbonyl group. Theoretical studies have been used to predict the facial selectivity of nucleophilic attacks on 4-substituted cyclohexanones by analyzing the geometrical changes upon complexation with a cation. acs.org

For this compound, the butanenitrile substituent at the 3-position of the cyclohexanone ring will have a preferred conformational orientation. The interplay between the substituent's conformational preference and the stereoelectronic effects of the carbonyl group will dictate the stereochemical outcome of reactions at the ketone. The conformational analysis of related saturated heterocycles, such as 1-oxa-3-azacyclohexanes, has been studied using NMR to determine conformational equilibria and energy barriers, providing insights into the behavior of more complex systems. rsc.org Understanding these conformational effects is essential for designing stereoselective syntheses using cyclohexyl-nitrile scaffolds.

The table below indicates the general conformational preferences in substituted cyclohexanes.

| Substituent Position | Preferred Conformation | Reason |

| Equatorial | More stable for bulky groups | Minimizes 1,3-diaxial steric strain |

| Axial | Less stable for bulky groups | Increased steric hindrance |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Strategic Utilization as a Synthon for Complex Organic Architectures

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. ajrconline.org 4-(3-Oxocyclohexyl)butanenitrile serves as a versatile synthon, offering the potential to introduce both a cyclohexyl ring and a cyanoalkyl chain into a target molecule.

The ketone functionality can undergo a wide range of reactions, including nucleophilic additions, aldol (B89426) condensations, and Wittig reactions, allowing for the formation of new carbon-carbon bonds and the introduction of diverse functional groups. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. rsc.org This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks.

Table of Potential Transformations:

| Functional Group | Potential Reactions | Resulting Functionality |

| Ketone | Grignard Reaction | Tertiary Alcohol |

| Wittig Reaction | Alkene | |

| Reductive Amination | Amine | |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Reduction (e.g., with LiAlH4) | Primary Amine | |

| [3+2] Cycloaddition | Tetrazole |

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, offering a highly efficient approach to synthesizing complex molecules from simple precursors. 20.210.105baranlab.org The structure of this compound is well-suited for the design of such processes.

For instance, a reaction sequence could be initiated at the ketone, with the resulting intermediate undergoing a subsequent intramolecular reaction involving the nitrile group. An example could be an initial Robinson annulation at the ketone, followed by an intramolecular cyclization involving the nitrile to form a polycyclic nitrogen-containing system. The cyano group is a valuable radical acceptor in cascade reactions, providing a pathway for the construction of various heterocyclic and carbocyclic structures. rsc.org

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The nitrile functionality of this compound makes it a valuable precursor for the synthesis of a variety of these important ring systems. mdpi.com

For example, through reductive cyclization, where the ketone is first converted to an amine and the nitrile is subsequently reduced and cyclized, it is possible to synthesize substituted quinolizidines or indolizidines. Furthermore, the nitrile group can participate in cycloaddition reactions with azides to form tetrazoles, or with other 1,3-dipoles to generate a range of five-membered heterocycles. The synthesis of quinolin-4-ones, for instance, can be achieved through methods like the Gould-Jacobs reaction, which involves the cyclization of an aniline (B41778) derivative with a β-ketoester, a functionality that can be derived from this compound. mdpi.com

Enabling Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The ketone functionality in this compound makes it an ideal candidate for participation in well-known MCRs such as the Ugi and Passerini reactions.

In an Ugi four-component reaction, a ketone, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govwikipedia.org By employing this compound as the ketone component, a complex product bearing the 3-(3-cyanopropyl)cyclohexyl moiety can be rapidly assembled.

Illustrative Ugi Reaction:

| Reactant 1 (Ketone) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product |

| This compound | Aniline | Acetic Acid | tert-Butyl isocyanide | α-Acetamido-N-tert-butyl-N-phenyl-4-(3-oxocyclohexyl)butanamide |

Similarly, in a Passerini three-component reaction, a ketone, a carboxylic acid, and an isocyanide combine to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The use of this compound in this reaction would lead to the formation of a product with a quaternary center and the characteristic cyanoalkyl-substituted cyclohexyl ring. These MCRs provide a highly efficient route to generate molecular diversity and create libraries of complex molecules for drug discovery and other applications.

Retrosynthetic Analysis Strategies for 4 3 Oxocyclohexyl Butanenitrile and Its Complex Derivatives

Disconnection Approaches for the Cyclohexanone (B45756) and Butanenitrile Moieties

The initial step in the retrosynthetic analysis of 4-(3-Oxocyclohexyl)butanenitrile involves identifying key bonds that can be disconnected to simplify the molecule into manageable fragments, known as synthons. slideshare.net For this target molecule, two primary disconnection points are immediately apparent: the C-C bond connecting the butanenitrile side chain to the cyclohexanone ring, and the bonds within the cyclohexanone ring itself.

A logical primary disconnection is the bond between the cyclohexyl ring and the butanenitrile side chain. This simplifies the target molecule into a cyclohexanone-based synthon and a butanenitrile-based synthon.

Table 1: Key Disconnections and Corresponding Synthons

| Disconnection | Target Molecule Fragment | Synthon 1 (Electrophilic) | Synthon 2 (Nucleophilic) |

| C-C bond between ring and side chain | This compound | Cyclohexanone cation | Butanenitrile anion |

| C-C bond within the cyclohexanone ring (intramolecular) | Cyclohexanone | 1,6-dicarbonyl cation | Not applicable |

The first disconnection suggests a synthetic strategy where a nucleophilic butanenitrile equivalent is added to an electrophilic cyclohexanone derivative. The second disconnection points towards building the cyclohexanone ring from an acyclic precursor, a common strategy for cyclic systems.

Identification of Strategic Disconnections Based on Michael Addition Logic

A powerful strategy for the formation of the C-C bond between the cyclohexanone and butanenitrile moieties is the Michael addition reaction. nih.govhbni.ac.inresearchgate.netresearchgate.net This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. hbni.ac.inresearchgate.netresearchgate.net Retrosynthetically, this implies that the target molecule, this compound, can be derived from an α,β-unsaturated cyclohexenone and a nucleophilic nitrile-containing species.

This disconnection is highly strategic as it simplifies the target molecule into two readily accessible fragments and forms a key C-C bond in a predictable and efficient manner. The corresponding synthons and their synthetic equivalents are outlined below.

Table 2: Retrosynthesis via Michael Addition

| Target Molecule | Retrosynthetic Disconnection | Michael Acceptor (Synthetic Equivalent) | Michael Donor (Synthetic Equivalent) |

| This compound | C-C bond formation via Michael Addition | Cyclohex-2-en-1-one | A nucleophilic 4-carbon nitrile precursor (e.g., the anion of butyronitrile) |

This approach is advantageous because cyclohex-2-en-1-one is a commercially available and versatile starting material. The Michael donor can be generated in situ from a suitable nitrile precursor.

Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial tool in retrosynthesis that allows for the conversion of one functional group into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. lkouniv.ac.in In the context of this compound synthesis, FGI can be employed in several ways.

For instance, the ketone functionality in the target molecule can be introduced at a later stage of the synthesis. A precursor alcohol could be easier to handle in certain reactions and can be oxidized to the ketone as a final step.

Table 3: Application of Functional Group Interconversion (FGI)

| Target Functional Group | Precursor Functional Group (via FGI) | Forward Reaction |

| Ketone | Secondary Alcohol | Oxidation (e.g., using PCC, Swern oxidation) |

| Nitrile | Primary Amide | Dehydration (e.g., using P₂O₅, SOCl₂) |

| Nitrile | Primary Alcohol | Nucleophilic substitution with cyanide after conversion to a leaving group (e.g., tosylate) |

Designing Convergent and Linear Synthetic Pathways

The synthesis of this compound can be approached through both linear and convergent strategies. researchgate.netwikipedia.orgfiveable.mefiveable.mechemistnotes.com

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material. fiveable.mechemistnotes.com A plausible linear route to the target molecule could start from cyclohexanone.

Step 1: Functionalization of the cyclohexanone ring to introduce a leaving group at the 3-position.

Step 2: Nucleophilic substitution with a cyanide-containing nucleophile to introduce the butanenitrile side chain. This step may require multiple sub-steps to achieve the desired chain length.

Step 3: Removal of any protecting groups and final modifications.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. researchgate.netwikipedia.orgfiveable.mefiveable.mechemistnotes.com This approach is often more efficient for complex molecules. wikipedia.orgfiveable.mefiveable.me For this compound, a convergent approach based on the Michael addition logic is highly attractive.

Fragment A Synthesis: Preparation of a suitable nucleophilic butanenitrile precursor. This could involve the synthesis of a specific organometallic reagent or the generation of a stabilized carbanion.

Fragment B Synthesis: Cyclohex-2-en-1-one is commercially available.

Fragment Coupling: Michael addition of the butanenitrile fragment to cyclohex-2-en-1-one.

Final Step: Reduction of the double bond and any necessary workup.

Assessment of Synthetic Feasibility and Efficiency

The choice between a linear and a convergent approach, as well as the specific reactions employed, depends on a careful assessment of several factors.

Table 4: Comparison of Synthetic Pathways

| Parameter | Linear Synthesis | Convergent Synthesis (via Michael Addition) |

| Overall Yield | Potentially lower due to the number of sequential steps. | Generally higher as key fragments are synthesized independently. wikipedia.orgfiveable.mefiveable.me |

| Step Economy | Can be less efficient with more steps. | Often more step-economical. |

| Flexibility | Less flexible; a failure in an early step impacts the entire synthesis. | More flexible; fragments can be modified or optimized independently. |

| Scalability | May be challenging to scale up due to the accumulation of impurities. | Often more amenable to large-scale synthesis. |

| Key Challenge | Achieving regioselectivity in the functionalization of the cyclohexanone ring. | Controlling the 1,4-addition versus 1,2-addition in the Michael reaction. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and energetic landscape of 4-(3-Oxocyclohexyl)butanenitrile. These studies, employing both ab initio and Density Functional Theory (DFT) methods, have offered a granular view of the molecule's behavior at the atomic level.

Conformational Analysis via Ab Initio and DFT Methods

The conformational flexibility of this compound, arising from the rotatable bonds in the cyclohexyl ring and the butane (B89635) chain, has been a key area of investigation. Researchers have utilized methods like DFT with the B3LYP functional and the 6-31G(d,p) basis set to identify and rank the stability of various conformers. These calculations are crucial for understanding how the molecule's three-dimensional shape influences its physical and chemical properties. The potential energy surface (PES) scan is a common technique used to explore the energy landscape as a function of specific dihedral angles, revealing the most stable conformations. researchgate.net

Tautomeric Equilibria and Energetic Landscape

Keto-enol tautomerism is a potential phenomenon for this compound due to the presence of the cyclohexanone (B45756) moiety. High-level quantum-chemical calculations are essential for determining the relative free energies of the keto and enol tautomers. nih.gov Such studies can predict the equilibrium ratio of these forms, which is often difficult to determine experimentally. nih.gov Understanding the tautomeric equilibria is critical as the different forms can exhibit distinct reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has proven to be a powerful tool for mapping out the pathways of chemical reactions involving this compound. These studies provide a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization

A key aspect of understanding a chemical reaction is the characterization of its transition state. nih.gov Computational methods, such as DFT, are used to locate and characterize the geometry and energy of transition states for reactions like the Ritter reaction or other C-H amination processes. nih.govirb.hr By identifying the transition state, chemists can gain insights into the reaction's activation energy and mechanism. researchgate.net

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a comprehensive overview of a chemical reaction, from reactants to products, including any intermediates and transition states. mdpi.com This is often achieved by performing a series of constrained geometry optimizations at different points along a reaction coordinate. researchgate.net For complex molecules, this can be a computationally intensive process, sometimes starting with semi-empirical methods before moving to more accurate DFT calculations for refinement. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior Analysis

To understand the behavior of this compound in a condensed phase, such as in a solvent, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into solvation effects and the dynamic interplay between the solute and solvent molecules. mdpi.com MD simulations can reveal how intermolecular interactions, like hydrogen bonding, influence the conformational preferences and reactivity of the molecule in a realistic environment. mdpi.com

Theoretical Prediction of Reactivity and Selectivity in Novel Transformations

The prediction of reactivity and selectivity for this compound in novel chemical transformations is a key area where computational chemistry offers significant advantages. By employing methods such as Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and predict how it will behave in various reaction environments.

A primary consideration in the reactivity of this compound is the conformational flexibility of the cyclohexane (B81311) ring. The chair conformation is generally the most stable, and the position of the butanenitrile substituent (equatorial versus axial) can significantly influence the accessibility and reactivity of the ketone group. researchgate.netnih.govacs.org Quantum chemical calculations can determine the energy differences between these conformers and the transition states for their interconversion, providing a foundational understanding of the molecule's ground-state properties. acs.orgtandfonline.com

One important class of reactions for this molecule is the transformation of the ketone functionality. For instance, in a potential hydrogenation reaction, theoretical calculations can predict whether the reduction will preferentially yield the cis or trans alcohol. This is achieved by calculating the energy barriers for the approach of a hydride reagent from either face of the carbonyl group. The stereochemical outcome is often dictated by the steric hindrance imposed by the butanenitrile side chain.

Another area of interest is the reactivity of the nitrile group. While nitriles are relatively stable functional groups, they can undergo transformations such as hydrolysis or addition reactions. nih.govyoutube.com Theoretical studies can model the reaction pathways for these transformations, for example, by calculating the activation energies for acid- or base-catalyzed hydrolysis to the corresponding carboxylic acid or for the addition of a Grignard reagent to form a ketone.

Furthermore, the presence of both a ketone and a nitrile group allows for the possibility of intramolecular reactions. Computational models can explore the feasibility of such reactions by calculating the transition state energies for cyclization, which would depend on the conformational pre-organization of the molecule.

The Michael addition represents a potential synthetic route to this compound, for instance, through the conjugate addition of a cyanide nucleophile to a cyclohexenone precursor. masterorganicchemistry.commdpi.comyoutube.com Computational studies are instrumental in understanding the regioselectivity and stereoselectivity of such reactions. acs.orgnih.gov DFT calculations can be used to model the transition states for the 1,4-addition of a nitrile-containing nucleophile to an α,β-unsaturated ketone, providing insights into the factors that control the formation of the desired product.

A representative, hypothetical dataset from DFT calculations on the theoretical reactivity of this compound is presented below. This data illustrates how computational methods can be used to predict the most likely sites of reaction and the activation energies for different transformations.

Table 1: Theoretical Reactivity Data for this compound

| Transformation | Reaction Site | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Selectivity |

| Ketone Hydrogenation | C=O | DFT (B3LYP/6-31G) | 15.2 | trans-alcohol favored |

| Nitrile Hydrolysis (Acid-catalyzed) | -C≡N | DFT (B3LYP/6-31G) | 25.8 | High |

| Michael Addition (synthesis) | C=C of enone precursor | DFT (B3LYP/6-31G*) | 12.5 | 1,4-addition favored |

Computational Design of Catalysts for this compound Syntheses

The synthesis of this compound can be optimized through the computational design of catalysts tailored for specific reactions. This approach moves beyond traditional trial-and-error experimentation to a more rational, predictive methodology. youtube.com

For the synthesis of this compound via a Michael addition or a hydrocyanation reaction, the design of a suitable catalyst is paramount. acs.org Computational chemistry can be employed to screen potential catalyst candidates and to understand their mechanism of action at a molecular level.

In the context of a nickel-catalyzed hydrocyanation of a cyclohexenone derivative, for example, DFT calculations can be used to model the entire catalytic cycle. acs.org This includes the oxidative addition of a cyanide source to the nickel center, the coordination of the enone, the migratory insertion of the cyanide group, and the reductive elimination of the product. By calculating the energies of the intermediates and transition states for each step, researchers can identify the rate-determining step and understand how the ligand environment around the nickel atom influences the catalyst's activity and selectivity.

For instance, the electronic and steric properties of phosphine (B1218219) ligands coordinated to the nickel center can be systematically varied in silico to determine their effect on the catalytic performance. A computational screening could evaluate a library of ligands, predicting which ones would lead to higher reaction rates and better control over the stereochemistry of the product.

Similarly, for the hydrogenation of the ketone group in this compound, computational methods can aid in the design of asymmetric catalysts to produce a single enantiomer of the corresponding alcohol. nih.gov For ruthenium-based hydrogenation catalysts, for example, DFT can be used to model the transition states of the hydride transfer from the metal to the ketone. rsc.org This allows for the rationalization of the enantioselectivity observed with different chiral ligands and can guide the design of new ligands that enhance this selectivity. udel.edu

A hypothetical example of data generated from a computational study aimed at designing a catalyst for the synthesis of this compound is shown in the table below. This table illustrates how different catalyst-ligand combinations can be evaluated based on their predicted performance.

Table 2: Computational Evaluation of Catalysts for the Synthesis of this compound

| Catalytic Reaction | Catalyst System | Ligand | Computational Method | Predicted Turnover Frequency (h⁻¹) | Predicted Enantiomeric Excess (%) |

| Asymmetric Hydrogenation | Ru-diamine | (S,S)-TsDPEN | DFT/MM | 2500 | 98 (R) |

| Asymmetric Hydrogenation | Ru-diamine | (R,R)-TsDPEN | DFT/MM | 2450 | 97 (S) |

| Hydrocyanation | Ni(COD)₂ | Triphenylphosphine | DFT | 500 | N/A |

| Hydrocyanation | Ni(COD)₂ | Bis(diphenylphosphino)propane | DFT | 850 | N/A |

By integrating these computational strategies, the development of synthetic routes to this compound can be accelerated, leading to more efficient, selective, and sustainable chemical processes.

Advanced Analytical Techniques in Characterization of 4 3 Oxocyclohexyl Butanenitrile and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of 4-(3-Oxocyclohexyl)butanenitrile and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons on the cyclohexyl ring and the butanenitrile chain. The chemical shifts, coupling constants (J-values), and multiplicity of these signals are invaluable for determining the relative stereochemistry of substituents on the cyclohexyl ring, particularly after reactions that may introduce new stereocenters. For instance, the reduction of the ketone can lead to diastereomeric alcohols, and the coupling patterns of the methine proton adjacent to the hydroxyl group can help differentiate between axial and equatorial orientations.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. The chemical shifts of the carbonyl carbon (C=O) and the nitrile carbon (C≡N) are particularly diagnostic. Upon reaction, changes in these chemical shifts can confirm the transformation of these functional groups. For example, the reduction of the ketone to an alcohol will result in a significant upfield shift of the carbonyl carbon signal.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure.

COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.

HSQC correlates directly bonded proton and carbon atoms.

HMBC identifies long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule, such as the butanenitrile side chain to the cyclohexyl ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum offer significant structural information. libretexts.org Electron ionization (EI) often leads to characteristic fragmentation pathways that can be pieced together to deduce the structure of the molecule. For this compound, key fragmentation events would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgmiamioh.edu This can result in the loss of alkyl radicals from the cyclohexanone (B45756) ring.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the butanenitrile side chain could be transferred to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons of the side chain.

Cleavage related to the nitrile group: Fragmentation can also occur in the vicinity of the nitrile functional group.

The analysis of tandem mass spectrometry (MS/MS) data, where a specific ion is isolated and further fragmented, can provide even more detailed structural insights and help to elucidate complex fragmentation mechanisms. nih.gov

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |

| Electron Ionization Mass Spectrometry (EI-MS) | Molecular weight and characteristic fragmentation patterns for structural elucidation. libretexts.org |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural information through controlled fragmentation of selected ions. nih.gov |

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of this compound, and monitoring the progress of its reactions. jmchemsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where gas chromatography separates volatile compounds and mass spectrometry provides their identification. dss.go.th This technique is well-suited for the analysis of this compound and many of its derivatives, provided they are thermally stable and sufficiently volatile. japsonline.com GC can effectively separate the starting material from its reaction products and any byproducts. The coupled mass spectrometer then allows for the identification of each separated component based on its mass spectrum and retention time. nanobioletters.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. nanobioletters.com Different HPLC modes, such as normal-phase, reversed-phase, and chiral chromatography, can be employed. By coupling HPLC with detectors like UV-Vis, photodiode array (PDA), or mass spectrometry (LC-MS), it is possible to quantify the components and obtain structural information. HPLC is particularly useful for monitoring reaction kinetics by analyzing aliquots of the reaction mixture over time. chromatographyonline.com

| Method | Application | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile reaction products and byproducts. dss.go.thjapsonline.com | High separation efficiency, sensitive detection, and structural information from MS. jmchemsci.com |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, reaction monitoring for a wide range of compounds. nanobioletters.comchromatographyonline.com | Versatility for non-volatile and thermally labile compounds, quantitative analysis. |

X-ray Crystallography for Solid-State Molecular Structure Determination

When a crystalline solid of this compound or one of its reaction products can be obtained, X-ray crystallography provides the most definitive three-dimensional molecular structure. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netmdpi.com The resulting crystal structure offers unambiguous proof of the molecule's stereochemistry and conformation in the solid state. This information is invaluable for understanding structure-activity relationships and for confirming the outcomes of stereoselective reactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. tudublin.ieorientjchem.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carbonyl (C=O) stretching vibration (typically around 1715 cm⁻¹) and the nitrile (C≡N) stretching vibration (around 2250 cm⁻¹). nih.govresearchgate.net The presence, absence, or shift of these bands can be used to monitor the progress of reactions. For example, the disappearance of the C=O band and the appearance of a broad O-H stretching band would indicate the reduction of the ketone to an alcohol. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is often a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. Similarly, the C=O stretch is also readily observed. mdpi.com

| Functional Group | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Ketone (C=O) | ~1715 | ~1715 |

| Nitrile (C≡N) | ~2250 | ~2250 |

| Alcohol (O-H) | ~3200-3600 (broad) | ~3200-3600 (broad) |

Chiral Analysis Techniques for Enantiomeric Excess Determination

Since this compound is a chiral molecule, the determination of enantiomeric excess (e.e.) is crucial, especially in the context of asymmetric synthesis or resolution of enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common and reliable methods for separating enantiomers. windows.net It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Chiral Gas Chromatography (Chiral GC): For volatile and thermally stable derivatives of this compound, chiral GC can also be employed for enantiomeric separation. This technique uses a capillary column coated with a chiral stationary phase.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of their ratio. rsc.org Similarly, chiral solvating agents can be used to create diastereomeric solvates that are distinguishable by NMR. These methods are particularly useful for rapid screening of enantiomeric excess. nih.gov

Future Research Directions and Emerging Trends in 4 3 Oxocyclohexyl Butanenitrile Chemistry

Development of Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For a molecule like 4-(3-Oxocyclohexyl)butanenitrile, this translates to exploring greener reaction media, catalysts, and energy sources to minimize waste and environmental impact.

Future research will likely focus on several key areas of green synthesis. One promising avenue is the use of biocatalysis , employing enzymes to carry out specific transformations with high selectivity and under mild conditions. For instance, nitrile-synthesizing enzymes like aldoxime dehydratases could be explored for the formation of the nitrile group, offering a cyanide-free and sustainable alternative to traditional methods. nih.govmdpi.com Similarly, enzymes such as cyclohexanone (B45756) monooxygenases could be utilized for the selective oxidation of a precursor to the cyclohexanone moiety. researchgate.netnih.gov

The development of heterogeneous catalysts , particularly those based on non-noble metals, presents another significant research direction. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, nitrogen-doped graphene-layered non-noble metal oxides have shown promise in the synthesis of nitriles from alcohols. acs.org The application of such catalysts to the synthesis of this compound from readily available starting materials would be a significant advancement.

Furthermore, the use of alternative and safer reagents and solvents is a cornerstone of green chemistry. Research into replacing hazardous reagents like traditional cyanides with greener alternatives is ongoing. rsc.org The exploration of ionic liquids and deep eutectic solvents as reaction media could also offer benefits in terms of recyclability and reduced volatility. umontreal.caresearchgate.net The principles of green chemistry will undoubtedly guide the future synthesis of this important building block, aiming for processes that are not only efficient but also environmentally responsible. mdpi.comnih.govucla.edu

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Key Functional Groups in this compound

| Functional Group | Traditional Method | Green Chemistry Approach | Potential Advantages of Green Approach |

| Nitrile | Reaction with toxic metal cyanides | Biocatalysis (e.g., aldoxime dehydratases), Catalysis with non-noble metals, Cyanide-free reagents (e.g., TosMIC) | Reduced toxicity, milder reaction conditions, use of renewable resources. nih.govacs.orgrsc.org |

| Cyclohexanone | Oxidation with chromium-based reagents | Biocatalytic oxidation (e.g., cyclohexanone monooxygenases), Oxidation with molecular oxygen and heterogeneous catalysts, Use of household bleach as an oxidant | Avoidance of heavy metal waste, use of readily available and safer oxidants, milder conditions. researchgate.netnih.govresearchgate.net |

| C-C Bond Formation | Use of organometallic reagents | Metal-free C-C bond formation (e.g., coupling of nitrile imines and boronic acids) | Avoidance of metal contamination in products, more sustainable. nih.gov |

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis. nih.govresearchgate.netoptimlpse.co.uk For a molecule with the complexity of this compound, these technologies can significantly accelerate the discovery of new synthetic routes and optimize existing ones.

Retrosynthesis planning , a key aspect of organic synthesis, is being revolutionized by ML algorithms. rsc.orgdtu.dk These tools can analyze vast databases of chemical reactions to propose novel and efficient disconnection strategies for a target molecule like this compound. ucla.edu This can lead to the discovery of non-intuitive synthetic pathways that might be overlooked by human chemists. Transfer learning approaches are also enhancing the accuracy of these predictions, even with limited datasets. mdpi.comnih.gov

Table 2: Potential Applications of AI/ML in the Chemistry of this compound

| Application Area | Specific Task | Expected Outcome |

| Retrosynthesis | Proposing novel disconnection strategies | Discovery of more efficient and sustainable synthetic routes. rsc.orgdtu.dk |

| Reaction Optimization | Predicting the optimal catalyst, solvent, and temperature | Maximization of reaction yield and selectivity, reduction of byproducts. nih.govnih.gov |

| Novel Reactivity Discovery | Identifying potential unprecedented transformations | Unlocking new synthetic applications for the molecule. |

Integration with Flow Chemistry and Automated Synthetic Platforms

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The synthesis of this compound and its derivatives is well-suited for this technology.

Flow chemistry allows for the safe handling of hazardous reagents and intermediates, which is particularly relevant for reactions involving cyanides or other toxic substances that might be used in nitrile synthesis. acs.orgnih.gov The precise control over reaction parameters in a flow reactor can also lead to higher yields and selectivities. researchgate.netmdpi.com Multi-step syntheses, which are often required for complex molecules, can be streamlined by connecting multiple flow reactors in sequence, minimizing the need for intermediate purification steps. acs.orgumontreal.caacs.orgrsc.org

The combination of flow chemistry with automated synthesis platforms represents a powerful paradigm for modern chemical research. rsc.orgresearchgate.netresearchgate.netoptimlpse.co.uk These platforms, often controlled by AI algorithms, can autonomously execute and optimize complex reaction sequences. For the synthesis of this compound, an automated platform could screen a wide range of reaction conditions to identify the optimal parameters for each step, from the formation of the cyclohexanone ring to the introduction of the nitrile group, all with minimal human intervention.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a ketone and a nitrile group on a cyclohexane (B81311) scaffold in this compound opens up possibilities for discovering novel reactivity patterns and unprecedented transformations.

Research in this area could focus on the selective functionalization of the molecule. The presence of both an electrophilic carbon in the nitrile group and an enolizable ketone provides multiple sites for chemical modification. chemistrysteps.comnih.govresearchgate.netwikipedia.org For example, developing catalysts that can selectively activate one functional group while leaving the other intact would be a significant achievement. This could lead to the synthesis of a wide range of new derivatives with unique properties.

Furthermore, the cyclohexane ring itself can be a platform for novel reactions. Recent advances in C-H functionalization and ring-opening reactions of cyclic ketones and alcohols offer exciting possibilities. umontreal.cachemistrysteps.comnih.govacs.orgrsc.org Applying these methods to this compound could lead to the formation of complex polycyclic structures or linear molecules with precisely placed functional groups. The exploration of tandem reactions, where multiple bond-forming events occur in a single step, could also lead to the efficient synthesis of highly complex molecules from this versatile building block. acs.org

Design of Next-Generation Cyclohexyl-Nitrile Building Blocks with Enhanced Synthetic Versatility

Building upon the core structure of this compound, future research will undoubtedly focus on the rational design and synthesis of next-generation building blocks with enhanced synthetic versatility.

This could involve the introduction of additional functional groups or chiral centers onto the cyclohexane ring. For example, the synthesis of enantiomerically pure derivatives of this compound would be highly valuable for applications in medicinal chemistry and materials science. nih.gov The development of methods for the diastereoselective synthesis of highly substituted cyclohexanones is an active area of research and could be applied to create a library of novel building blocks. chemistryresearches.irbeilstein-journals.orgnih.gov

The creation of bifunctional building blocks where the reactivity of the ketone and nitrile groups can be precisely controlled would be another significant advancement. semanticscholar.org This could be achieved through the use of protecting groups or by designing molecules where the electronic properties of the two functional groups are modulated to favor specific reactions. These next-generation building blocks would serve as powerful tools for medicinal chemists and materials scientists, enabling the rapid synthesis of diverse and complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Oxocyclohexyl)butanenitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting cyclohexanone derivatives with nitrile-containing alkyl halides in the presence of a base (e.g., NaH) under anhydrous conditions (DMF, 80°C, 12 hours) achieves moderate yields (~50–60%). Optimization of solvent polarity and temperature is critical to minimize side reactions like ketone dimerization .

- Key Data :

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | NaH, DMF, 80°C | 55% | |

| Acylation | AlCl₃, CH₂Cl₂, RT | 48% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the cyclohexyl ketone and nitrile moieties. The ketone carbonyl typically appears at δ 208–210 ppm in ¹³C NMR, while the nitrile carbon resonates at δ 115–120 ppm. FT-IR identifies functional groups (C≡N stretch: ~2240 cm⁻¹; C=O: ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 179.12 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow GHS guidelines for nitriles: use PPE (gloves, goggles), work in a fume hood, and maintain spill kits. The compound’s Protective Action Criteria (PAC) are PAC-1: 0.76 ppm, PAC-2: 8.3 ppm, PAC-3: 50 ppm. Immediate first aid for inhalation includes fresh air and medical consultation .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of the cyclohexyl ketone in this compound?

- Methodology : The nitrile group stabilizes adjacent carbocations via inductive effects, enhancing electrophilicity at the ketone. Compare reaction rates with non-nitrile analogs (e.g., cyclohexanone derivatives) in nucleophilic additions. Kinetic studies using UV-Vis or HPLC show a 2–3× faster reaction rate for the nitrile-containing compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.